molecular formula C15H14N2O B13580872 2-(2-Methylphenyl)-1,2,3,4-tetrahydroquinazolin-4-one

2-(2-Methylphenyl)-1,2,3,4-tetrahydroquinazolin-4-one

Cat. No.: B13580872
M. Wt: 238.28 g/mol
InChI Key: HEXRIGFWUUMZHO-UHFFFAOYSA-N
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Description

2-(2-Methylphenyl)-1,2,3,4-tetrahydroquinazolin-4-one is an organic compound belonging to the class of quinazolinones. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This specific compound features a tetrahydroquinazolinone core with a 2-methylphenyl substituent, which may influence its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylphenyl)-1,2,3,4-tetrahydroquinazolin-4-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzamide with 2-methylbenzaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the quinazolinone core.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylphenyl)-1,2,3,4-tetrahydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinazolinone derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the quinazolinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring or the quinazolinone core.

Scientific Research Applications

2-(2-Methylphenyl)-1,2,3,4-tetrahydroquinazolin-4-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-Methylphenyl)-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-1,2,3,4-tetrahydroquinazolin-4-one: Similar structure but lacks the 2-methyl substituent on the phenyl ring.

    2-(4-Methylphenyl)-1,2,3,4-tetrahydroquinazolin-4-one: Similar structure with a methyl group at the 4-position of the phenyl ring.

    2-(2-Chlorophenyl)-1,2,3,4-tetrahydroquinazolin-4-one: Similar structure with a chlorine substituent instead of a methyl group.

Uniqueness

The presence of the 2-methylphenyl group in 2-(2-Methylphenyl)-1,2,3,4-tetrahydroquinazolin-4-one may confer unique chemical and biological properties compared to its analogs. This substituent can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

2-(2-methylphenyl)-2,3-dihydro-1H-quinazolin-4-one

InChI

InChI=1S/C15H14N2O/c1-10-6-2-3-7-11(10)14-16-13-9-5-4-8-12(13)15(18)17-14/h2-9,14,16H,1H3,(H,17,18)

InChI Key

HEXRIGFWUUMZHO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2NC3=CC=CC=C3C(=O)N2

Origin of Product

United States

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